2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Catalog No.
S704145
CAS No.
5394-63-8
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one

CAS Number

5394-63-8

Product Name

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

IUPAC Name

2,2,6-trimethyl-1,3-dioxin-4-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3

InChI Key

XFRBXZCBOYNMJP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC(O1)(C)C

Synonyms

Diketene Acetone Adduct;

Canonical SMILES

CC1=CC(=O)OC(O1)(C)C

Building Block in Organic Synthesis:

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (also known as diketene acetone adduct) finds application in organic synthesis as a versatile building block for the construction of various complex molecules. Its unique structure, containing both a cyclic ether and a ketone functional group, allows for diverse reaction pathways. Studies have shown its effectiveness in the synthesis of β-dicarbonyl compounds, which are essential intermediates in the production of numerous pharmaceuticals, natural products, and functional materials [].

Precursor to β-Dicarbonyl Compounds:

One of the primary applications of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one lies in its ability to serve as a direct precursor to β-dicarbonyl compounds. These compounds possess two carbonyl groups (C=O) separated by a single carbon atom and are valuable synthons in organic chemistry. Research has demonstrated the effectiveness of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in the synthesis of various β-dicarbonyl compounds, including dimedone, dehydroacetic acid, and acetylacetone [].

Other Applications:

Beyond its role as a precursor to β-dicarbonyl compounds, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one has been explored in other areas of scientific research. Studies have investigated its potential as a:

  • Flash pyrolysis precursor: Research suggests that 2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be used as a precursor for the synthesis of acetylketene through flash pyrolysis, a rapid thermal decomposition technique [].
  • Biomedical applications: Preliminary research has explored the potential use of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one derivatives in the development of new drugs and therapeutic agents []. However, further investigation is needed to fully understand its potential and safety profile in this context.

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, with the chemical formula C7_7H10_{10}O3_3 and a molecular weight of 142.15 g/mol, is a compound characterized as a diketene-acetone adduct. It appears as a dark brown liquid and is known for its stability compared to diketene, making it easier to handle and transport. This compound serves as an important intermediate in organic synthesis, particularly in the formation of various derivatives including acetoacetamides and β-keto esters .

  • Acetoacetylation: It can be used to acetoacetylate O-(hydroxypropyl)cellulose, resulting in O-(acetoxypropyl)cellulose .
  • Reaction with Alcohols and Amines: The compound reacts with secondary or tertiary alcohols to yield β-keto esters and with primary or secondary amines to produce β-ketoamides .
  • Thermal Decomposition: Upon heating above 120 °C, it generates unstable acetylketene along with acetone, which can then react with isocyanates or arylcyanates to form 1,3-oxazine derivatives .

Research indicates that 2,2,6-trimethyl-4H-1,3-dioxin-4-one exhibits biological activity through its derivatives. For instance, it has been used in the synthesis of sodium iodide symporter inhibitors and Hsp90 inhibitors like resorcinol amide AT13387. These compounds are of interest in pharmacological applications due to their potential therapeutic effects .

The synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone in the presence of an acidic catalyst. This method allows for the straightforward formation of the dioxin compound from readily available precursors . Additionally, alternative synthesis routes may involve the reaction of diketene with various aldehydes or ketones under controlled conditions.

This compound has several applications in organic chemistry:

  • Synthesis of Intermediates: It is primarily utilized as an intermediate for producing N-alkenyl acetoacetamides and other derivatives .
  • Pharmaceutical Development: Its derivatives are explored for their potential use in drug development due to their biological activity .
  • Material Science: It can be involved in modifying cellulose derivatives for various industrial applications .

Studies have focused on the interaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with isocyanates and other electrophiles. The reactions typically lead to the formation of 1,3-oxazine derivatives through cycloaddition mechanisms. These interactions are significant for developing new materials and compounds with specific functionalities .

Several compounds share structural similarities with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DiketeneReactive dieneHighly reactive; less stable than its adduct
AcetylketeneKetene structureMore reactive; used primarily as a reagent
3-Methyl-4H-pyran-4-oneContains a pyran ringDifferent reactivity profile; used in different syntheses
3-Hydroxybutyric acidShort-chain fatty acidBiologically active; involved in metabolic pathways

Uniqueness: The primary uniqueness of 2,2,6-trimethyl-4H-1,3-dioxin-4-one lies in its stability as a diketene adduct compared to diketene itself. This stability allows for safer handling and broader applicability in synthetic chemistry without compromising reactivity in desired reactions .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.81%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5394-63-8

Wikipedia

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Dates

Modify: 2023-08-15

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